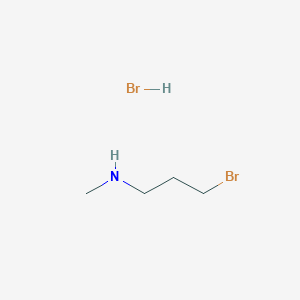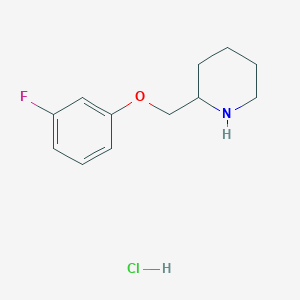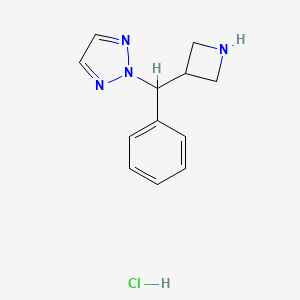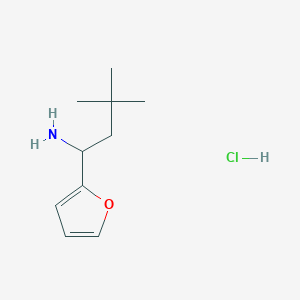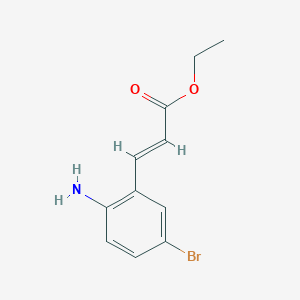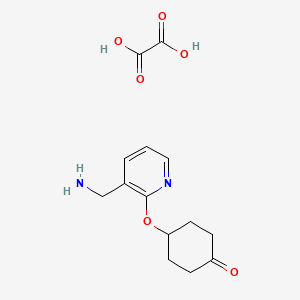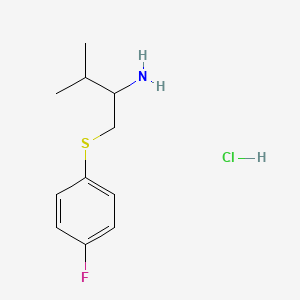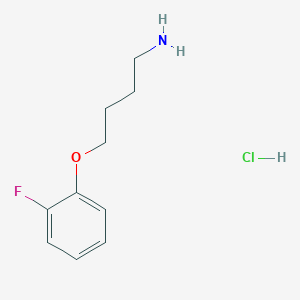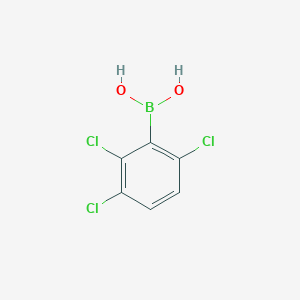
2,5-Dioxopyrrolidin-1-yl hept-6-ynoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl hept-6-ynoate is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is an amine-reactive reagent that is commonly used for derivatizing peptides, antibodies, and amine-coated surfaces. The compound features an alkyne group that reacts with azide-bearing compounds or biomolecules in copper-catalyzed Click Chemistry reactions .
Mechanism of Action
Target of Action
The primary targets of 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate are peptides, antibodies, and amine coated surfaces . This compound is an amine reactive four carbon reagent that can be used for derivatizing these targets .
Mode of Action
This compound: interacts with its targets through a process known as copper catalyzed Click Chemistry reactions . The alkyne group in the compound reacts with azide-bearing compounds or biomolecules, leading to a series of changes .
Result of Action
The molecular and cellular effects of This compound Given its mode of action, it can be inferred that it results in the derivatization of peptides, antibodies, and amine coated surfaces .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound should be stored in closed vessels at -20°C . This suggests that temperature is a key environmental factor that can affect the stability of the compound.
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl hept-6-ynoate plays a significant role in biochemical reactions due to its amine-reactive nature. It is used to derivatize peptides, antibodies, and amine-coated surfaces . The alkyne group in this compound reacts with azide-bearing compounds or biomolecules through copper-catalyzed Click Chemistry reactions . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and labeling studies. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the study of complex biochemical pathways and interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. Its ability to derivatize peptides and antibodies allows for the study of cell signaling pathways, gene expression, and cellular metabolism . By labeling specific biomolecules, researchers can track their localization, interactions, and functions within the cell. This compound has been used to study the effects of specific modifications on protein function and to investigate the dynamics of cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with amine groups on peptides, antibodies, and other biomolecules . The alkyne group in the compound reacts with azide-bearing compounds through copper-catalyzed Click Chemistry reactions . This reaction forms a stable triazole linkage, allowing for the efficient and specific labeling of biomolecules . This mechanism is widely used in bioconjugation and labeling studies to investigate protein-protein interactions, enzyme activity, and other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under storage conditions of -20°C and can be shipped at ambient temperature . Over time, the stability and reactivity of the compound may be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound maintains its reactivity and labeling efficiency, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound is effective at low concentrations for labeling and derivatizing biomolecules . At higher doses, there may be potential toxic or adverse effects . It is important to optimize the dosage to achieve the desired labeling efficiency while minimizing any potential negative effects on the animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors . The compound’s amine-reactive properties allow it to form stable linkages with biomolecules, facilitating the study of metabolic flux and metabolite levels . By labeling specific biomolecules, researchers can investigate the dynamics of metabolic pathways and the effects of specific modifications on enzyme activity and metabolite production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to derivatize peptides and antibodies allows for the study of its localization and accumulation within specific cellular compartments . This information is valuable for understanding the dynamics of biomolecule transport and distribution within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . The compound’s ability to label biomolecules allows researchers to track its localization within different cellular compartments and organelles . This information is crucial for understanding the spatial dynamics of biochemical processes and the effects of specific modifications on biomolecule function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate typically involves the coupling of 2,5-dioxopyrrolidin-1-yl with hept-6-ynoic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl hept-6-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions with azide-bearing compounds in the presence of a copper catalyst, forming triazole derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of various adducts.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: The alkyne group reacts with azides in the presence of copper(I) catalysts to form 1,2,3-triazoles.
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Major Products
The major products formed from these reactions are typically triazole derivatives and various adducts, depending on the nucleophiles used .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl hept-6-ynoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl hept-6-ynoate: Known for its use in Click Chemistry and bioconjugation.
2,5-Dioxopyrrolidin-1-yl propanoate: Similar structure but with different reactivity and applications.
2,5-Dioxopyrrolidin-1-yl butanoate: Another related compound with distinct chemical properties and uses.
Uniqueness
This compound is unique due to its alkyne group, which allows it to participate in Click Chemistry reactions. This feature distinguishes it from other similar compounds and makes it particularly useful for bioconjugation and molecular labeling applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hept-6-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENPLOYECFEPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
